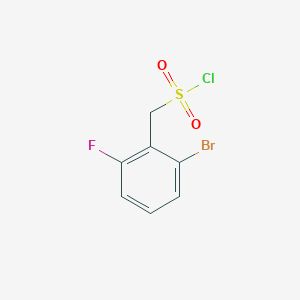

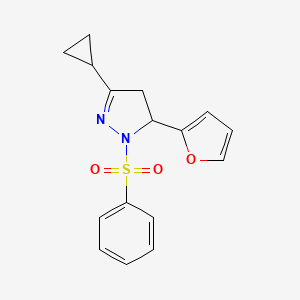

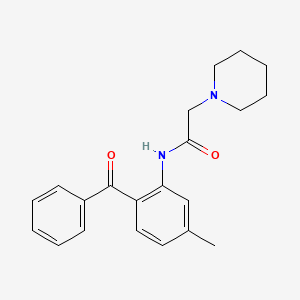

![molecular formula C19H20ClN3OS B2829163 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide CAS No. 310416-45-6](/img/structure/B2829163.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

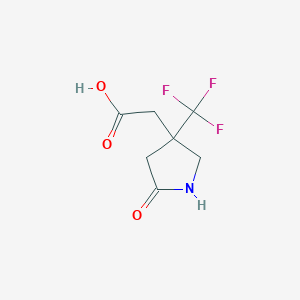

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide” is a chemical compound that contains an adamantyl group . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides .Molecular Structure Analysis

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . Both mass and NMR spectrometric data revealed that the compound is a new type of synthetic cannabinoid having an amide and an adamantyl group .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Scientific Research Applications

Molecular Structure and Noncovalent Interactions

Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrids reveals significant insights into the molecular structure and noncovalent interactions of these compounds. Their study, which focused on derivatives similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide, showed that these molecules exhibit diverse noncovalent interactions that are pivotal for their molecular stability and potential biological activity. The analysis of intra- and intermolecular interactions through quantum theory highlights the importance of N–H⋯N hydrogen bonds and H–H bonding in stabilizing these crystal structures, suggesting a foundational aspect of their potential applications in drug design and development El-Emam et al., RSC Advances, 2020.

Anticancer Applications

Wassel et al. (2021) explored adamantane scaffold-containing 1,3,4-thiadiazole derivatives for their anti-proliferative activity against cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) cells. This study demonstrated the potential of these derivatives as apoptotic inducers and inhibitors of the EGFR pathway, which is a critical target in cancer therapy. The findings suggest a promising avenue for the development of new anticancer agents based on the structural framework of adamantane-1,3,4-thiadiazoles Wassel et al., Bioorganic Chemistry, 2021.

Antimicrobial and Anti-Inflammatory Activities

Kadi et al. (2007) reported on the synthesis of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, highlighting their antimicrobial and anti-inflammatory properties. These compounds showed significant activities against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans, as well as marked anti-inflammatory activity in vivo. This research underscores the potential of adamantane-1,3,4-thiadiazole derivatives in developing new antimicrobial and anti-inflammatory drugs Kadi et al., European Journal of Medicinal Chemistry, 2007.

Anti-Tuberculosis and Antiviral Activities

Anusha et al. (2015) described the synthesis of adamantyl-imidazolo-thiadiazoles with significant anti-tuberculosis activity, targeting the Sterol 14α-Demethylase (CYP51) in Mycobacterium tuberculosis. This highlights the potential of adamantane-1,3,4-thiadiazole derivatives in addressing infectious diseases, particularly tuberculosis, which remains a global health challenge Anusha et al., PLoS ONE, 2015.

Future Directions

The adamantane moiety is becoming increasingly popular due to its various pharmacological effects . Therefore, it seems relevant to develop convenient methods for introducing an NH group into the adamantane core via carbocation transformations . These methods include the Ritter reaction and adamantylation of carboxylic acid amides . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3OS/c20-15-3-1-2-14(7-15)16(24)21-18-23-22-17(25-18)19-8-11-4-12(9-19)6-13(5-11)10-19/h1-3,7,11-13H,4-6,8-10H2,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVFAINEBNGSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)

![1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2829094.png)